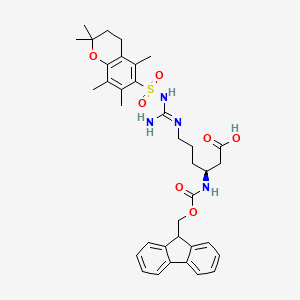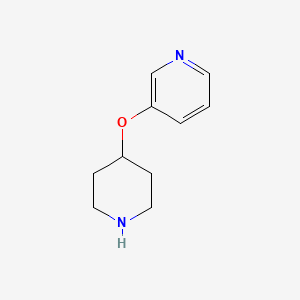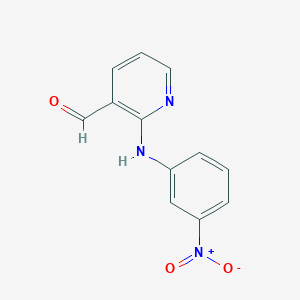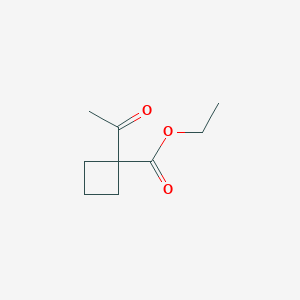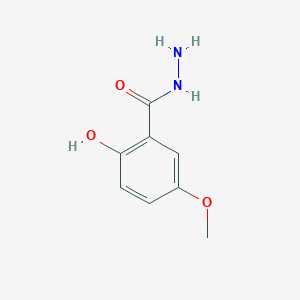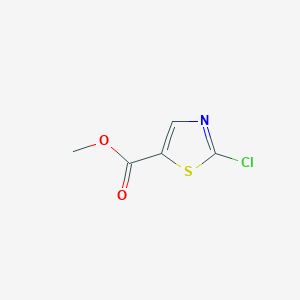![molecular formula C8H6N2O2 B1315449 咪唑并[1,5-a]吡啶-7-羧酸 CAS No. 588720-29-0](/img/structure/B1315449.png)
咪唑并[1,5-a]吡啶-7-羧酸
描述
Imidazo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of imidazo[1,5-A]pyridine-7-carboxylic acid, which includes both imidazole and pyridine rings, contributes to its versatility and functionality .
科学研究应用
Imidazo[1,5-A]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of Imidazo[1,5-A]pyridine-7-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may interact with the biochemical pathways associated with this disease.
Result of Action
These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may have a similar effect at the molecular and cellular level.
生化分析
Biochemical Properties
Imidazo[1,5-A]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, Imidazo[1,5-A]pyridine-7-carboxylic acid can bind to other proteins and enzymes, modulating their activity and contributing to its therapeutic potential.
Cellular Effects
Imidazo[1,5-A]pyridine-7-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Imidazo[1,5-A]pyridine-7-carboxylic acid can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, Imidazo[1,5-A]pyridine-7-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,5-A]pyridine-7-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Imidazo[1,5-A]pyridine-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the compound’s therapeutic effects and its potential as a drug candidate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,5-A]pyridine-7-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Imidazo[1,5-A]pyridine-7-carboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Imidazo[1,5-A]pyridine-7-carboxylic acid can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Imidazo[1,5-A]pyridine-7-carboxylic acid can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For example, in animal models of inflammation, higher doses of Imidazo[1,5-A]pyridine-7-carboxylic acid result in greater inhibition of COX-2 activity and a more significant reduction in inflammation. At very high doses, this compound can also exhibit toxic or adverse effects, such as gastrointestinal irritation and liver toxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Imidazo[1,5-A]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of Imidazo[1,5-A]pyridine-7-carboxylic acid. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. Understanding the metabolic pathways of Imidazo[1,5-A]pyridine-7-carboxylic acid is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of Imidazo[1,5-A]pyridine-7-carboxylic acid within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Imidazo[1,5-A]pyridine-7-carboxylic acid can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys. Understanding the transport and distribution of Imidazo[1,5-A]pyridine-7-carboxylic acid is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of Imidazo[1,5-A]pyridine-7-carboxylic acid can influence its activity and function. This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, Imidazo[1,5-A]pyridine-7-carboxylic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production. Understanding the subcellular localization of Imidazo[1,5-A]pyridine-7-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-A]pyridine-7-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for the construction of the imidazo[1,5-A]pyridine core from readily available starting materials . For example, one common synthetic route involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions .
Industrial Production Methods: Industrial production of imidazo[1,5-A]pyridine-7-carboxylic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
化学反应分析
Types of Reactions: Imidazo[1,5-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-A]pyridine-7-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs .
相似化合物的比较
- Imidazo[1,2-A]pyridine
- Imidazo[4,5-B]pyridine
- Imidazo[1,5-A]pyrimidine
Comparison: Imidazo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to imidazo[1,2-A]pyridine and imidazo[4,5-B]pyridine, it may exhibit different reactivity and selectivity in chemical reactions. Additionally, its derivatives may have unique pharmacological profiles compared to other imidazopyridine analogs .
属性
IUPAC Name |
imidazo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMIWBXIHLWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478213 | |
| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-29-0 | |
| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


